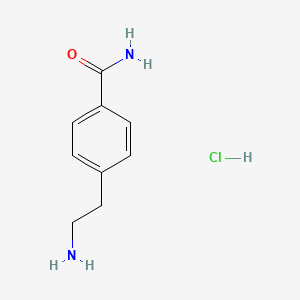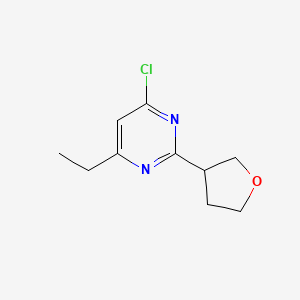amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
4-Chloro-2-({[(2-hydroxy-3-methylphenyl)methyl](methyl)amino}methyl)-6-methylphenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenol ring and an amino-methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with hydrochloric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product. The process may also include purification steps such as crystallization or distillation to isolate the desired compound.
化学反应分析
Types of Reactions
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: Shares a similar phenol structure but lacks the amino-methyl group.
4-Chloro-2-hydroxy-3-methoxychalcone: Contains a chloro-substituted phenol ring but has different functional groups.
Fenvalerate: A synthetic pyrethroid insecticide with a chloro-substituted aromatic ring.
Uniqueness
4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C17H21Cl2NO2 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
4-chloro-2-[[(2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol;hydrochloride |
InChI |
InChI=1S/C17H20ClNO2.ClH/c1-11-5-4-6-13(16(11)20)9-19(3)10-14-8-15(18)7-12(2)17(14)21;/h4-8,20-21H,9-10H2,1-3H3;1H |
InChI 键 |
FKYQIVQJULEBIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


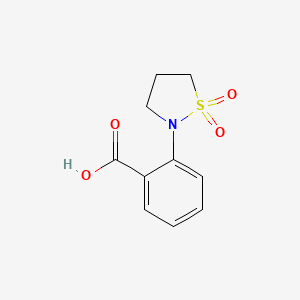
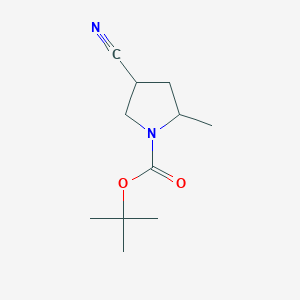

amino}-5-methylhexanoic acid](/img/structure/B13462290.png)


![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
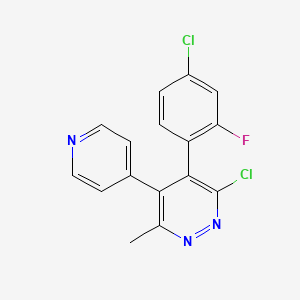

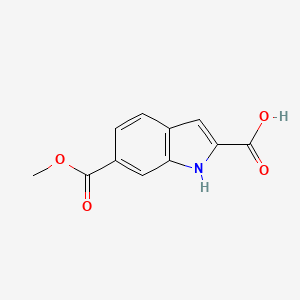
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
